molecular formula C34H32NOP B12891611 (1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

Cat. No.: B12891611
M. Wt: 501.6 g/mol
InChI Key: TUIHDMXZHQAUFA-UHFFFAOYSA-N
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Description

(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a complex organic compound that features a phosphine oxide group. This compound is notable for its unique structure, which includes a binaphthyl core and a dimethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of a binaphthyl derivative with a phosphine oxide precursor. One common method includes the use of Grignard reagents to introduce the phosphine oxide group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce various functional groups at the phosphorus atom.

Scientific Research Applications

(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The molecular targets include various enzymes and receptors, and the pathways involved often relate to its role as a ligand or catalyst in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide lies in its binaphthyl core and the presence of the dimethylamino group, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in coordination chemistry .

Properties

Molecular Formula

C34H32NOP

Molecular Weight

501.6 g/mol

IUPAC Name

1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C34H32NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-9,11,13,15-19,21-24H,10,12,14,20H2,1-2H3

InChI Key

TUIHDMXZHQAUFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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